6-Methoxy-1H-indazole

説明

BenchChem offers high-quality 6-Methoxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

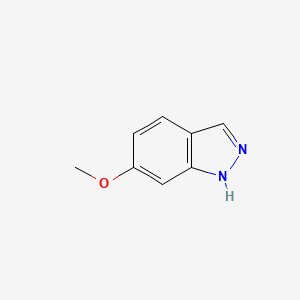

Structure

3D Structure

特性

IUPAC Name |

6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-3-2-6-5-9-10-8(6)4-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEQSOYROKGJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505279 | |

| Record name | 6-Methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3522-07-4 | |

| Record name | 6-Methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

6-Methoxy-1H-indazole structure and properties

An In-Depth Technical Guide to 6-Methoxy-1H-indazole: A Cornerstone for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 6-methoxy-1H-indazole, a pivotal heterocyclic scaffold in contemporary medicinal chemistry. We will move beyond a simple recitation of facts to provide field-proven insights into its synthesis, reactivity, and application, grounded in mechanistic causality and practical considerations for researchers and drug development professionals.

The Strategic Importance of the 6-Methoxy-1H-indazole Scaffold

The indazole core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, renowned for its ability to mimic purine bases and engage in a variety of non-covalent interactions with biological targets. The specific introduction of a methoxy group at the 6-position is a deliberate strategic choice, not a trivial modification. This electron-donating group profoundly influences the molecule's electronic properties, pKa, and metabolic stability, often enhancing its drug-like characteristics.

The 6-methoxy substituent can serve multiple roles:

-

Modulation of Physicochemical Properties : It increases lipophilicity to an optimal range, potentially improving membrane permeability.

-

Hydrogen Bond Acceptor : The oxygen atom can act as a hydrogen bond acceptor, providing a crucial interaction point with protein targets.

-

Metabolic Blocker : It can block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

Its most notable application is as a key building block for Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.

Molecular Structure and Physicochemical Profile

The fundamental structure consists of a fused benzene and pyrazole ring system. The methoxy group at position 6 subtly alters the electron density across the bicyclic system, influencing the reactivity of the N-H protons at positions 1 and 2.

Caption: Chemical structure of 6-Methoxy-1H-indazole.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | |

| Molecular Weight | 148.16 g/mol | |

| Appearance | Light brown to beige crystalline powder | |

| Melting Point | 175-179 °C | |

| Boiling Point | 329.8±15.0 °C (Predicted) | N/A |

| pKa | 14.28±0.40 (Predicted) | N/A |

| LogP | 1.83 (Predicted) | N/A |

Synthesis Strategy: The Bartoli Indole Synthesis Adaptation

A robust and widely adopted method for synthesizing substituted indazoles is the Bartoli indole synthesis, which can be adapted for this purpose. However, a more common and scalable approach for 6-methoxy-1H-indazole involves the diazotization of 4-methoxy-2-methylaniline followed by intramolecular cyclization. This pathway is favored in industrial settings due to the availability of starting materials and reliable reaction conditions.

Workflow: Synthesis via Diazotization-Cyclization

The logic behind this multi-step synthesis is the controlled formation of a reactive diazonium salt intermediate from an aniline precursor, which then undergoes an intramolecular cyclization to form the stable indazole ring.

Caption: High-level workflow for the synthesis of 6-methoxy-1H-indazole.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Diazotization:

-

To a stirred solution of 4-methoxy-2-methylaniline (1.0 eq) in a suitable acidic medium (e.g., 3M HCl), cool the mixture to 0-5 °C using an ice-salt bath. The low temperature is critical to prevent the premature decomposition of the diazonium salt.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, ensuring the internal temperature remains below 5 °C. The formation of the diazonium salt is indicated by a color change.

-

Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete conversion.

-

-

Cyclization and Isolation:

-

Slowly raise the temperature of the reaction mixture to room temperature or slightly warm it. The cyclization is often spontaneous upon warming.

-

Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Dry the crude product under vacuum.

-

-

Purification:

-

The crude 6-methoxy-1H-indazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a crystalline solid of high purity. Purity should be assessed by HPLC and melting point analysis.

-

Spectroscopic Fingerprint for Quality Control

Verifying the identity and purity of the synthesized compound is paramount. The following spectroscopic data serve as a reliable fingerprint for 6-methoxy-1H-indazole.

Table 2: Spectroscopic Characterization Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, a singlet for the methoxy group protons (~3.8 ppm), a signal for the C3-H proton (~7.9 ppm), and a broad singlet for the N1-H proton (>12 ppm). |

| ¹³C NMR | Resonances for the eight distinct carbon atoms, including the methoxy carbon (~55 ppm) and the carbons of the aromatic rings (100-160 ppm). |

| IR Spectroscopy | Characteristic peaks for N-H stretching (~3100-3300 cm⁻¹), C-H aromatic stretching (~3000 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 149.07, corresponding to the molecular formula C₈H₈N₂O. |

Core Reactivity and Application in Medicinal Chemistry

6-Methoxy-1H-indazole is not typically the final active pharmaceutical ingredient (API) but rather a crucial intermediate. Its value lies in its capacity for selective functionalization, particularly at the N1 position.

N1-Alkylation/Arylation: The Gateway to Bioactivity

The N-H proton at the N1 position is acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indazolide anion. This nucleophile can then be reacted with various electrophiles (alkyl halides, aryl halides) to install diverse substituents. This N1 functionalization is a cornerstone of its use in drug design, allowing for the exploration of the binding pocket of target proteins.

Case Study: Role in PARP Inhibitors

The 6-methoxy-1H-indazole moiety is a key component of several potent PARP inhibitors. In this context, the indazole ring system often acts as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the PARP enzyme.

Caption: Role of the indazole scaffold as a hinge-binder in enzyme inhibition.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

-

Safety : Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Handling : Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Methoxy-1H-indazole has firmly established itself as a high-value scaffold in drug discovery. Its strategic combination of a privileged heterocyclic core with a functionally significant methoxy group provides a versatile platform for developing potent and selective therapeutics. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for any scientist looking to leverage this powerful building block in the creation of next-generation medicines.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77241, 6-Methoxy-1H-indazole. Retrieved from [Link]

The Strategic Role of 6-Methoxy-1H-indazole in Modern Drug Discovery: A Technical Guide

Foreword

In the landscape of contemporary medicinal chemistry, the indazole nucleus has emerged as a "privileged scaffold"—a molecular framework that consistently yields compounds with significant biological activity.[1][2] Among its many derivatives, 6-Methoxy-1H-indazole stands out as a particularly valuable building block, primarily in the development of targeted cancer therapeutics. This guide provides an in-depth technical exploration of 6-Methoxy-1H-indazole, elucidating its applications, the chemical rationale behind its use, and practical methodologies for its incorporation into drug discovery workflows. Our focus will be on its pivotal role in the synthesis of kinase inhibitors, a class of drugs that has revolutionized oncology.

The Indazole Scaffold: A Foundation for Potent Bioactivity

The indazole core, a bicyclic aromatic heterocycle, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is the predominant form in most synthetic and biological contexts.[3][4] This structural motif is a key pharmacophore in several commercially successful drugs, including the anti-cancer agents Pazopanib and Niraparib, as well as the anti-inflammatory drug Benzydamine.[1][3] The versatility of the indazole ring allows for diverse substitutions, enabling the fine-tuning of a compound's steric and electronic properties to optimize its interaction with biological targets.[1]

6-Methoxy-1H-indazole as a Cornerstone for Kinase Inhibitors

The primary and most impactful application of 6-Methoxy-1H-indazole in drug discovery is as a foundational element in the synthesis of protein kinase inhibitors.[5] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The methoxy group at the 6-position of the indazole ring is not merely a passive substituent; it actively contributes to the molecule's pharmacological profile.

Mechanism of Action and the Influence of the 6-Methoxy Group

Indazole-based kinase inhibitors typically function by competing with ATP for binding to the kinase's active site. The 6-methoxy group can significantly enhance binding affinity through several mechanisms:

-

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase's binding pocket. For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the methoxy oxygen has been shown to form a hydrogen bond with Asp641.[5]

-

Electronic Effects: The electron-donating nature of the methoxy group can modulate the electron density of the indazole ring system, influencing its overall binding properties and reactivity.

-

Steric Influence: The placement of the methoxy group can help orient the inhibitor within the binding site for optimal interaction.

Derivatives of 6-Methoxy-1H-indazole have been instrumental in the development of inhibitors for a range of kinases, including:

-

Fibroblast Growth Factor Receptors (FGFRs): A series of 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives have demonstrated potent FGFR1 inhibitory activity.[3]

-

Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to 1H-indazole derivatives with strong potencies against EGFR kinases.[3]

-

Pim Kinases: Novel 1H-indazole derivatives have been developed as potent inhibitors of pan-Pim kinases, which are crucial in tumorigenesis.[3][6]

-

Phosphoinositide 3-kinase delta (PI3Kδ): 4,6-disubstituted-1H-indazole derivatives have been explored as selective PI3Kδ inhibitors for treating inflammatory diseases.[3]

Below is a conceptual diagram illustrating the general mechanism of an indazole-based kinase inhibitor.

Caption: Competitive inhibition of a kinase by a 6-Methoxy-1H-indazole derivative.

Synthetic Utility and Key Reactions

6-Methoxy-1H-indazole is a versatile intermediate in organic synthesis. The indazole ring is amenable to various chemical transformations, allowing for the construction of complex molecular architectures.

Synthesis of Pazopanib: A Case Study

While the direct starting material for the innovator's synthesis of the anti-cancer drug Pazopanib is 3-methyl-6-nitro-1H-indazole, this process highlights the importance of the substituted indazole core.[7][8] The synthesis involves a multi-step sequence where the indazole moiety is coupled with other key building blocks.[7] A crucial intermediate in this pathway is N,2,3-trimethyl-2H-indazol-6-amine.[7][9] The general synthetic strategy underscores the robustness of the indazole scaffold in complex, multi-step syntheses.

General Experimental Protocol: N-Arylation of 6-Methoxy-1H-indazole

A common step in the synthesis of kinase inhibitors is the N-arylation of the indazole core. The following is a representative, generalized protocol for a Buchwald-Hartwig amination reaction.

Objective: To couple an aryl halide with 6-Methoxy-1H-indazole.

Materials:

-

6-Methoxy-1H-indazole

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

To an oven-dried Schlenk flask, add 6-Methoxy-1H-indazole (1.0 eq), aryl halide (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-6-methoxy-1H-indazole.

Workflow Diagram:

Caption: A typical workflow for the Buchwald-Hartwig N-arylation of 6-Methoxy-1H-indazole.

Quantitative Data and Structure-Activity Relationships

The development of potent kinase inhibitors is a data-driven process. The inhibitory activity of newly synthesized compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table presents representative IC₅₀ values for various indazole derivatives, illustrating the impact of substitution on potency.

| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 | [3] |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative | FGFR1 | 69.1 ± 19.8 | [3] |

| 1H-indazole derivative | EGFR T790M | 5.3 | [3] |

| 1H-indazole derivative | EGFR | 8.3 | [3] |

| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-1 | 0.4 | [3] |

| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-2 | 1.1 | [3] |

| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-3 | 0.4 | [3] |

These data underscore the low nanomolar potency that can be achieved with indazole-based inhibitors. Structure-activity relationship (SAR) studies consistently demonstrate that modifications to the indazole core, including the strategic placement of substituents like the 6-methoxy group, are critical for optimizing potency and selectivity.[10]

Future Perspectives and Conclusion

6-Methoxy-1H-indazole and its analogues will undoubtedly continue to be a focal point in the quest for novel therapeutics.[2] Its proven track record as a privileged scaffold in kinase inhibitor design, coupled with its synthetic tractability, ensures its enduring relevance in medicinal chemistry.[1][2] Future research will likely focus on expanding the repertoire of kinases targeted by indazole derivatives, as well as exploring their potential in other therapeutic areas such as inflammatory and neurodegenerative diseases.[11] The continued exploration of the chemical space around the 6-methoxy-1H-indazole core promises to yield the next generation of targeted therapies, offering hope for patients with a wide range of challenging diseases.

References

-

Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Molecular Structure, 1261, 132868. [Link]

-

Tran, P.-T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

-

Chand, O., Chopra, L., & Tiwari, S. K. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry, 14(1). [Link]

-

Nguyen, T. T. T., et al. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]

-

Goldflam, M., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters, 12(4), 589–596. [Link]

-

Wang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 953-961. [Link]

-

Singh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Nguyen, T. T. T., et al. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. [Link]

-

Nguyen, T. T. T., et al. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ResearchGate. [Link]

-

Tran, P.-T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

-

Wang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

-

Dana Bioscience. (n.d.). 6-Methoxy-3-methyl-1H-indazole. Dana Bioscience. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5913–5923. [Link]

-

Kumar, S., et al. (2023). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 6(10), 2355-2367. [Link]

-

Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. ChemInform, 46(15). [Link]

-

Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 862-868. [Link]

-

Sci-Hub. (n.d.). Various articles. Sci-Hub. [Link]

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rroij.com [rroij.com]

- 9. mdpi.com [mdpi.com]

- 10. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

Biological activity of 6-Methoxy-1H-indazole derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Methoxy-1H-indazole Derivatives

Authored by a Senior Application Scientist

Abstract

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Among its many variations, 6-methoxy-1H-indazole derivatives have garnered significant attention for their potent and diverse biological activities. This technical guide provides a comprehensive exploration of the multifaceted therapeutic potential of these compounds, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, present key experimental data, and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of the 6-methoxy-1H-indazole scaffold.

The Indazole Scaffold: A Foundation for Diverse Bioactivity

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[2][3] The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form in most biologically relevant molecules.[3][4] The indazole nucleus is a key component in several FDA-approved drugs, including the anti-cancer kinase inhibitors Axitinib and Pazopanib, highlighting its clinical significance.[1][5] The introduction of a methoxy group at the 6-position of the indazole ring has been shown to modulate the electronic properties and steric profile of the molecule, often enhancing its interaction with biological targets and leading to a spectrum of potent activities.[6][7]

Anticancer Activity: A Primary Therapeutic Avenue

Derivatives of 6-methoxy-1H-indazole have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[5][8][9]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of these derivatives are often multifactorial, primarily involving the inhibition of protein kinases, induction of apoptosis, and disruption of the cell cycle.

-

Kinase Inhibition: Many indazole derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[7][9] Targets include Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptors (FGFRs), crucial for tumor angiogenesis and proliferation.[3][7][10] By blocking the ATP-binding site of these kinases, the compounds prevent downstream signaling required for cancer cell survival and growth.

-

Induction of Apoptosis: Several 6-methoxy-1H-indazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells.[5][8] This is often achieved through the intrinsic mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and modulation of the Bcl-2 family of proteins (downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax).[5][8] This cascade culminates in the activation of executioner caspases, such as cleaved caspase-3, leading to cell death.[8]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing. For instance, some derivatives cause cell cycle arrest in the G0/G1 phase, potentially through pathways involving p53 and MDM2.[11][12]

Caption: Anticancer mechanisms of 6-methoxy-1H-indazole derivatives.

Data Summary: In Vitro Antiproliferative Activity

The antiproliferative efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indazole Derivative (2f) | 4T1 (Breast) | 0.23 - 1.15 | [5][8] |

| Indazole Derivative (6o) | K562 (Leukemia) | 5.15 | [11][12] |

| Indazole-Pyrimidine (6i) | HUVEC (Endothelial) | 1.37 | [10] |

| Nitro-based Indazole | NCI-H460 (Lung) | 5 - 15 | [9][13] |

| 6-aminoindazole (9f) | HCT116 (Colorectal) | 14.3 | [14] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[11] Its reliability stems from the enzymatic conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in living cells.

Causality: The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic or antiproliferative effects.

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, K562, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[11]

-

Adherence and Growth: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.

-

Compound Treatment: Prepare serial dilutions of the 6-methoxy-1H-indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (ranging from ~0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO).[11]

-

Incubation: Incubate the treated plates for 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Indazole derivatives, including those with a 6-methoxy substitution, have shown significant anti-inflammatory properties in both in vitro and in vivo models.[15][16][17][18]

Mechanism of Action: Quelling the Inflammatory Cascade

The anti-inflammatory effects are primarily attributed to the inhibition of key inflammatory mediators.

-

COX-2 Inhibition: The compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[15][16][17]

-

Cytokine Suppression: They can reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[15][17][18]

-

Free Radical Scavenging: The derivatives often possess antioxidant properties, enabling them to scavenge free radicals such as nitric oxide (NO) and reduce lipid peroxidation, thereby mitigating oxidative stress associated with inflammation.[15][16][17]

Data Summary: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced rat paw edema model is a standard for assessing acute anti-inflammatory activity.[15][18] The percentage of edema inhibition is a key metric.

| Compound | Dose (mg/kg) | Max. Inhibition of Edema (%) (at 5th hour) | Reference |

| Indazole | 100 | 61.03 | [15] |

| 5-Aminoindazole | 100 | 83.09 | [15] |

| Diclofenac (Control) | 10 | 84.50 | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a reliable and widely used method for screening compounds for acute anti-inflammatory activity.[15][19]

Causality: Carrageenan, a phlogistic agent, induces a biphasic inflammatory response when injected into the rat paw.[15] The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and kinins.[15] A compound's ability to reduce the resulting edema, particularly in the later phase, indicates potential anti-inflammatory action, often via COX inhibition.

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the 6-methoxy-1H-indazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in Mueller-Hinton broth in a 96-well microtiter plate, typically ranging from 256 µg/mL to 1 µg/mL. [20]2. Inoculum Preparation: Grow the bacterial strain overnight in Mueller-Hinton broth. Dilute the culture to achieve a final standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL. [20]3. Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [21][22]

Conclusion and Future Perspectives

The 6-methoxy-1H-indazole scaffold is a versatile and potent pharmacophore with well-documented efficacy in anticancer, anti-inflammatory, and antimicrobial applications. The methoxy group at the 6-position plays a crucial role in defining the biological activity profile of these derivatives. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity for specific targets, such as particular protein kinases or microbial enzymes. Further exploration of their mechanisms of action, particularly in antimicrobial contexts, will be vital. Given their promising preclinical data, select derivatives warrant further investigation in more advanced in vivo models and eventual progression toward clinical development.

References

-

Cheekavolu, C., Muniappan, M., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link] [15][16][17][18][23]2. Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link] [5][8]3. Journal of Clinical and Diagnostic Research. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

-

ResearchGate. (2022). The Anticancer Activity of Indazole Compounds: A Mini Review. [Link] [9]5. Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link] [11][12]6. ResearchGate. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

-

Yamamoto, T., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link] [24]9. Abdel-Maksoud, M. S., et al. (2022). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. RSC Publishing. [Link] [10]10. PubMed. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

-

Scilit. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link] [23]12. ResearchGate. (2024). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. [Link] [19]13. ResearchGate. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [Link] [14]14. Zhang, H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link] [3]15. Norman, M. H., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link] [6]16. Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. [Link] [7]17. Alfei, S., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. National Institutes of Health. [Link] [20]18. Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link] [25]19. PubMed. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 21. apec.org [apec.org]

- 22. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scilit.com [scilit.com]

- 24. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Nucleus: A Journey from Discovery to Clinical Prominence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged from relative obscurity to become a privileged structure in modern medicinal chemistry. Its unique electronic properties and ability to serve as a versatile pharmacophore have led to the development of numerous clinically significant drugs. This guide provides a comprehensive technical overview of the discovery, history, and synthetic evolution of indazole derivatives. We will delve into the pioneering work of Emil Fischer, trace the development of classical and modern synthetic methodologies, and explore the structure-activity relationships that have guided the design of potent therapeutics. A significant focus will be placed on the mechanism of action of prominent indazole-containing drugs, illustrated through detailed signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, providing both historical context and practical insights into the chemistry and pharmacology of this important heterocyclic system.

The Dawn of Indazole Chemistry: A Historical Perspective

The story of indazole begins in the late 19th century, a period of immense progress in organic chemistry. The pioneering work on the synthesis of this novel heterocyclic system is attributed to the Nobel laureate Emil Fischer . In 1883, Fischer reported the synthesis of an indazole derivative through the cyclization of o-hydrazinocinnamic acid.[1][2] This discovery, though perhaps overshadowed by his more famous work on sugars and purines, laid the foundation for over a century of research into the chemistry and biological activity of indazole derivatives.

Following Fischer's initial discovery, other classical methods for indazole synthesis were developed. One of the most notable is the Jacobson Indazole Synthesis , first described in 1893. This method involves the intramolecular cyclization of N-nitroso derivatives of o-toluidines.[3] For many years, these classical methods, despite their often harsh conditions and limited substrate scope, remained the primary routes for accessing the indazole core.

The Evolution of Synthetic Strategies: From Classical to Contemporary

The demand for structurally diverse indazole derivatives for biological screening has driven the development of more efficient and versatile synthetic methodologies. The past few decades have witnessed a paradigm shift from classical, often low-yielding procedures to modern, transition-metal-catalyzed reactions that offer superior control over regioselectivity and functional group tolerance.[4][5]

Classical Indazole Syntheses

While modern methods are now prevalent, an understanding of the classical routes to indazoles provides valuable historical context and, in some cases, practical alternatives for specific substrates.

-

Fischer Indazole Synthesis: As mentioned, this involves the cyclization of o-hydrazinylaryl acids or related compounds. The reaction typically proceeds under thermal or acidic conditions.

-

Jacobson Indazole Synthesis: This method utilizes the cyclization of N-nitroso derivatives of o-alkyl anilines. It is a reliable method for the synthesis of certain substituted indazoles.

Modern Synthetic Methodologies

The advent of transition-metal catalysis has revolutionized the synthesis of indazole derivatives, enabling the construction of complex molecules with high efficiency and precision.

-

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has become a cornerstone of modern indazole synthesis. These methods often involve the intramolecular C-N bond formation from appropriately substituted precursors, such as o-haloaryl hydrazones or related compounds.[3][6] The versatility of palladium catalysis allows for a broad range of starting materials and the introduction of diverse substituents.

-

Copper-Catalyzed Reactions: Copper-catalyzed methods have also emerged as powerful tools for indazole synthesis. These reactions often proceed via different mechanisms than their palladium-catalyzed counterparts and can offer complementary reactivity.

-

Other Transition-Metal-Catalyzed Reactions: Rhodium and other transition metals have also been employed in the synthesis of indazoles, further expanding the synthetic chemist's toolbox.[7]

The following workflow illustrates the general evolution from classical to modern synthetic approaches for the indazole core.

Caption: Evolution from classical to modern indazole synthesis.

Indazole Derivatives in Medicinal Chemistry: A Privileged Scaffold

Indazoles are rarely found in nature, with a few exceptions like the alkaloids nigellicine, nigeglanine, and nigellidine.[1][4] However, synthetic indazole derivatives have demonstrated a remarkable breadth of biological activities, establishing the indazole nucleus as a "privileged scaffold" in drug discovery.[2] This has led to the development of several FDA-approved drugs for a variety of therapeutic indications.[4][8]

The diverse biological activities of indazole derivatives include:

The following table summarizes some of the key FDA-approved drugs containing an indazole core.

| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action |

| Pazopanib | Votrient® | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Multi-targeted Tyrosine Kinase Inhibitor (VEGFR, PDGFR, c-Kit) |

| Axitinib | Inlyta® | Oncology (Renal Cell Carcinoma) | Selective Tyrosine Kinase Inhibitor (VEGFR1-3) |

| Niraparib | Zejula® | Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer) | Poly(ADP-ribose) Polymerase (PARP) Inhibitor |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) | |

| Granisetron | Antiemetic | 5-HT3 Receptor Antagonist |

Mechanism of Action of Key Indazole-Containing Drugs

A deep understanding of the mechanism of action is paramount in drug development. The following sections detail the signaling pathways modulated by three prominent indazole-based anticancer drugs.

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is a potent inhibitor of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[15] By targeting these receptors, pazopanib disrupts key signaling pathways involved in tumor angiogenesis and cell proliferation.

Caption: Pazopanib inhibits multiple tyrosine kinase receptors.

Axitinib: A Selective VEGFR Inhibitor

Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3. Its high selectivity for these receptors leads to a more targeted inhibition of angiogenesis, a critical process for tumor growth and metastasis.

Caption: Axitinib selectively inhibits VEGFR signaling.

Niraparib: A PARP Inhibitor

Niraparib functions through a different mechanism known as synthetic lethality. It is a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, PARP-1 and PARP-2. In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death.

Caption: Niraparib induces synthetic lethality in cancer cells with deficient DNA repair.

Experimental Protocols: Synthesis of Indazole Derivatives

To provide practical guidance for researchers, this section details step-by-step methodologies for the synthesis of indazole, covering both classical and modern approaches.

Classical Synthesis: The Jacobson Indazole Synthesis[16]

This protocol describes the synthesis of indazole from o-toluidine via the Jacobson method.

Step 1: Acetylation of o-Toluidine

-

To a mixture of glacial acetic acid (90 mL) and acetic anhydride (180 mL) in a 750-mL two-necked flask, slowly add o-toluidine (90 g, 0.839 mol).

-

Cool the mixture in an ice bath.

Step 2: Nitrosation

-

Into the cooled solution from Step 1, rapidly introduce a stream of nitrous gases.

-

Maintain the temperature below 10°C during the addition.

-

Continue the gas stream until the solution turns a clear green or blue-green.

Step 3: Decomposition and Cyclization

-

Pour the solution of the N-nitroso-o-acetotoluidide into a mixture of ice (400 g) and ice water (200 mL).

-

Extract the separated oil with benzene (total volume 500 mL).

-

Wash the combined benzene extracts with ice water.

-

Allow the benzene solution to stand, which results in the decomposition of the nitroso compound and the formation of indazole.

Step 4: Isolation and Purification

-

Extract the benzene solution with 2N hydrochloric acid.

-

Treat the combined acidic extracts with excess ammonia to precipitate the indazole.

-

Collect the crude indazole by filtration, wash with water, and dry.

-

Purify the crude product by vacuum distillation to yield colorless indazole.

Modern Synthesis: Palladium-Catalyzed C-3 Arylation of 1H-Indazole[17][18]

This protocol outlines a general procedure for the direct C-3 arylation of 1H-indazole using a palladium catalyst.

Materials:

-

1H-Indazole (1.0 equivalent)

-

Aryl iodide or aryl bromide (1.2 equivalents)

-

Pd(OAc)₂ (5 mol%)

-

1,10-Phenanthroline (Phen) (10 mol%)

-

K₂CO₃ (2.0 equivalents)

-

Toluene (as solvent)

Procedure:

-

To a sealed reaction tube, add 1H-indazole, the aryl halide, Pd(OAc)₂, 1,10-phenanthroline, and K₂CO₃.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Add degassed toluene via syringe.

-

Seal the tube and heat the reaction mixture at the desired temperature (e.g., 120-160 °C) for the specified time (typically 12-24 hours), with stirring.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.

Structure-Activity Relationships (SAR): Guiding Principles for Drug Design

The systematic modification of the indazole scaffold has led to the discovery of potent and selective inhibitors for various biological targets. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new indazole-based drugs.

-

Substitution at the N-1 and N-2 positions: The nature and position of substituents on the pyrazole ring nitrogen atoms significantly influence the biological activity and pharmacokinetic properties of indazole derivatives. Alkylation or arylation at these positions can modulate receptor binding and metabolic stability.

-

Substitution on the benzene ring: Modification of the benzene ring with various functional groups can fine-tune the electronic properties, lipophilicity, and steric profile of the molecule, thereby impacting its interaction with the target protein.

-

Substitution at the C-3 position: The C-3 position of the indazole ring is a common site for introducing diversity. Substituents at this position often project into the solvent-exposed region of a binding pocket and can be modified to enhance potency and selectivity.

The following diagram illustrates key regions of the indazole scaffold that are commonly targeted for modification in drug design.

Caption: Key modification sites on the indazole scaffold for SAR studies. (Note: A placeholder for an image of the indazole structure is used here. In a real implementation, this would be replaced with an actual image URL for proper visualization).

Conclusion and Future Outlook

From its initial synthesis by Emil Fischer to its current status as a privileged scaffold in medicinal chemistry, the indazole nucleus has had a remarkable journey. The development of innovative synthetic methodologies has provided access to a vast chemical space of indazole derivatives, leading to the discovery of life-saving drugs. The continued exploration of the structure-activity relationships of indazoles, coupled with a deeper understanding of their mechanisms of action, will undoubtedly fuel the development of the next generation of indazole-based therapeutics. As our knowledge of complex biological pathways expands, the versatility of the indazole scaffold will continue to make it a valuable tool for addressing unmet medical needs.

References

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research, 83(7), 1469-1504. [Link]

-

Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). Topics in Current Chemistry, 383(3). [Link]

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Semantic Scholar. [Link]

-

Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. (2020). Mini-Reviews in Organic Chemistry, 17(4), 363-404. [Link]

-

Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. (2007). Organic Letters, 9(15), 2931-2934. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing. [Link]

-

Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (n.d.). ACS Publications. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research, 10(9), FF01-FF06. [Link]

-

Synthesis, antimicrobial activity and QSAR studies of new 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles. (2009). Bioorganic & Medicinal Chemistry Letters, 19(11), 2960-2964. [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2014). Journal of Medicinal Chemistry, 57(11), 4647-4660. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). ResearchGate. [Link]

-

Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. (2007). ACS Publications. [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2021). Current Pharmaceutical Design, 27(26), 2977-2988. [Link]

-

Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. (2022). Drug Target Insights, 16. [Link]

-

Indazole-based antiinflammatory and analgesic drugs. (2022). ResearchGate. [Link]

-

Antibacterial activity of indazole derivatives (5a-o). (n.d.). ResearchGate. [Link]

-

A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. (2020). Chemical Science, 11(13), 3443-3448. [Link]

-

indazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (2015). ResearchGate. [Link]

-

Justus Liebigs Annalen der Chemie - Wikipedia. (n.d.). Wikipedia. [Link]

-

Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. (2022). AboutScience. [Link]

-

ChemInform Abstract: A Robust Protocol for Pd(II)-Catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. (2020). ResearchGate. [Link]

-

Berichte der Deutschen Chemischen Gesellschaft. (n.d.). University of Illinois Archives. [Link]

-

Liebigs Annalen - chemeurope.com. (n.d.). chemeurope.com. [Link]

-

Liebigs Annalen - Wikipedia. (n.d.). Wikipedia. [Link]

-

indole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Ligand-free palladium-catalyzed synthesis of 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives: molecular docking investigation of their potential as DNA gyrase inhibitors and evaluation of their antibacterial activities. (2024). RSC Advances, 14(1), 1-13. [Link]

-

Annalen der Chemie - Wikisource. (n.d.). Wikisource. [Link]

-

Catalog Record: Justus Liebig's Annalen der Chemie - HathiTrust Digital Library. (n.d.). HathiTrust Digital Library. [Link]

-

Indazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Investigation into the synthesis of Indazole. (n.d.). Union College. [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective | Semantic Scholar [semanticscholar.org]

- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, antimicrobial activity and QSAR studies of new 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 6-Methoxy-1H-indazole as a Kinase Inhibitor

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of therapeutic targets.[1][2] In the quest for potent and selective kinase inhibitors, medicinal chemists often turn to "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The indazole ring system is a quintessential example of such a scaffold, forming the core of several FDA-approved kinase inhibitors, including Axitinib and Pazopanib.[3][4]

Indazole derivatives are renowned for their ability to mimic the purine core of ATP, enabling them to competitively bind within the highly conserved ATP-binding pocket of various kinases.[3] The versatility of the indazole core allows for strategic substitutions at multiple positions, profoundly influencing potency, selectivity, and pharmacokinetic properties.[3][5] This guide focuses specifically on 6-methoxy-1H-indazole, a derivative where the methoxy group at the 6-position plays a crucial role in forming key interactions, such as hydrogen bonds, with target kinases, often enhancing inhibitory activity.[3]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of 6-methoxy-1H-indazole and its derivatives as kinase inhibitors, grounded in established scientific principles and methodologies.

Section 1: Synthesis and Chemical Properties

The synthesis of the indazole core can be achieved through various methodologies, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.[6] A common and effective approach involves the cyclization of appropriately substituted hydrazones.

General Synthetic Pathway

A prevalent method for constructing the 6-methoxy-1H-indazole scaffold involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by an intramolecular cyclization. The methoxy group is typically introduced early in the synthetic sequence on the aniline or benzaldehyde precursor.

Below is a representative, generalized protocol for the synthesis of a 6-methoxy-1H-indazole derivative.

Experimental Protocol: Synthesis of Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate

-

Rationale: This protocol outlines a silver(I)-mediated intramolecular oxidative C-H bond amination, a modern and efficient method for forming the indazole ring.[7] Silver(I) acts as an effective oxidizing agent to facilitate the C-N bond formation required for cyclization.

-

Step 1: Preparation of the Hydrazone Precursor

-

To a solution of 4-methoxybenzaldehyde (1.0 eq) in ethanol, add (4-methoxyphenyl)hydrazine hydrochloride (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the N-(4-methoxybenzylidene)-N'-(4-methoxyphenyl)hydrazine precursor.

-

-

Step 2: Silver-Mediated Oxidative Cyclization

-

Dissolve the hydrazone precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add silver(I) oxide (Ag₂O) (2.0 eq) to the solution.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the silver salts.

-

Concentrate the filtrate under reduced pressure.

-

-

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield the pure 6-methoxy-1H-indazole derivative as a solid.[7]

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[7]

-

Section 2: Mechanism of Action and Target Kinase Families

The indazole scaffold primarily functions as a "hinge-binder," forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region—the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction is crucial for anchoring the inhibitor in the ATP-binding site.

The 6-methoxy substituent can significantly influence the inhibitor's potency and selectivity profile. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming an additional interaction with residues in the active site, such as Asp641 in FGFR1, thereby increasing binding affinity.[3]

Indazole derivatives, including those with a 6-methoxy substitution, have demonstrated inhibitory activity against a wide range of kinase families.[3][4]

-

Fibroblast Growth Factor Receptors (FGFRs): Several 1H-indazole derivatives are potent inhibitors of FGFR1 and FGFR2.[3] The 6-position substitution is critical, with methoxy groups contributing to improved enzymatic activity.[3]

-

Glycogen Synthase Kinase 3 (GSK-3): 1H-indazole-3-carboxamide derivatives have been identified as potential GSK-3 inhibitors. The presence of a methoxy group on the indazole ring was found to be important for high potency.[3]

-

Pim Kinases: This family of serine/threonine kinases is a key target in oncology. 3-(Pyrazin-2-yl)-1H-indazole derivatives have been developed as potent pan-Pim kinase inhibitors.[8]

-

c-Jun N-terminal Kinases (JNKs): JNK3, primarily expressed in the brain, is a target for neurodegenerative diseases like Parkinson's. Indazole chemotypes have been identified as highly selective JNK3 inhibitors.[9]

-

PI3K/AKT/mTOR Pathway: This signaling cascade is frequently hyperactivated in cancer. 3-amino-1H-indazole derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[10]

Visualization of a Key Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that 6-methoxy-1H-indazole derivatives could potentially inhibit. Understanding this pathway is crucial for predicting the cellular effects of such inhibitors.

Caption: The PI3K/AKT/mTOR signaling pathway, a target for indazole inhibitors.

Section 3: Protocols for Biological Evaluation

A rigorous, multi-step evaluation process is essential to characterize the activity, potency, and selectivity of a novel kinase inhibitor.[2] The following protocols provide a self-validating framework for assessing compounds like 6-methoxy-1H-indazole.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

-

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common commercial platform for this purpose.[1][11]

-

Rationale: Measuring ADP production is a near-universal method for assaying kinase activity, as it is independent of the substrate being phosphorylated.[1][12] This provides a robust and widely applicable primary screen.

-

Materials:

-

Target Kinase (e.g., FGFR1, GSK-3β)

-

Kinase-specific substrate peptide

-

ATP

-

6-Methoxy-1H-indazole stock solution (10 mM in 100% DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 384-well plates

-

-

Methodology:

-

Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the 6-methoxy-1H-indazole stock solution in DMSO. Include a DMSO-only control.[1]

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

-

Add 2 µL of the target kinase diluted in Kinase Assay Buffer to each well.

-

Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

-

-

Reaction Initiation:

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (at a final concentration equivalent to the Kₘ for ATP) to each well.[13]

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.[1]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[1]

-

-

Protocol: Kinase Selectivity Profiling

-

Rationale: Assessing an inhibitor's activity against a broad panel of kinases is critical to determine its selectivity profile.[2] High selectivity is desirable to minimize off-target effects and potential toxicity. A lack of selectivity can sometimes be leveraged for multi-targeted therapeutic approaches.

-

Methodology:

-

Select a commercial kinase profiling service or an in-house panel representing the human kinome.

-

Submit the compound for screening at a fixed concentration (e.g., 1 µM) against the kinase panel.

-

The primary screen will yield the percent inhibition for each kinase.

-

For any kinases showing significant inhibition (e.g., >50%), perform follow-up IC₅₀ determinations using the protocol described in Section 3.1.

-

Calculate the Selectivity Index by comparing the IC₅₀ value for the primary target against the IC₅₀ values for off-targets.[2]

-

Visualization of the Evaluation Workflow

Caption: Standard workflow for the evaluation of a novel kinase inhibitor.

Section 4: Quantitative Data and Structure-Activity Relationships (SAR)

The strategic modification of the indazole scaffold is key to tuning its inhibitory profile. The table below presents representative data for 6-substituted indazole derivatives, illustrating the impact of these modifications on kinase selectivity. While specific data for the parent 6-methoxy-1H-indazole is sparse in publicly available literature, these analogs provide critical insights into SAR.

Table 1: Inhibitory Activity of 6-Substituted Indazole Derivatives

| Compound ID | 6-Position Substituent | Primary Kinase Target | IC₅₀ (nM) | Off-Target Kinase | IC₅₀ (nM) / % Inhibition | Selectivity Fold | Source |

| Compound 17 | -OCH₃ | JNK3 | - | p38α | - | 8x | [5] |

| VH02 | -Indazolyl | VEGFR-2 | 560 | EGFR | Modest Inhibition | Selective for VEGFR-2 | [5] |

| Compound 49 | -OCH₃ (on core) | GSK-3β | 1700 | - | - | - | [3] |

| Compound 50 | -OCH₃ (on core) | GSK-3β | 350 | - | - | - | [3] |

| Compound 11 | -OCH₃ (on C6-aryl) | HPK1 | 89 | JAK1/JAK2/CDK2 | > 200x | High | [14] |

Data is illustrative and compiled from various sources on different indazole cores to show the effect of the methoxy group.

Key SAR Insights:

-

Importance of the Methoxy Group: As seen with compounds 49 and 50, the presence of a methoxy group is suggested to be important for high potency against GSK-3.[3] The 8-fold selectivity of a 6-methoxy derivative for JNK3 over p38α further highlights its role in directing kinase interactions.[5]

-

Hydrogen Bonding: The methoxy oxygen can act as a hydrogen bond acceptor. Docking studies of a 6-methoxy-1H-indazol-3-amine derivative with FGFR1 revealed that the methoxy oxygen forms a hydrogen bond with the side chain of Asp641 in the DFG motif, a key interaction for potent inhibition.[3]

-

Positional Impact: The position of substituents dramatically alters activity. For other indazole series targeting FGFR, placing an acetyl or methoxy group at the meta position of a pendant phenyl ring led to a greater increase in activity compared to substitution at the para position.[3]

Conclusion and Future Perspectives

The 6-methoxy-1H-indazole scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability and the proven importance of the indazole core in binding to the kinase hinge region make it an attractive platform for medicinal chemistry campaigns.[3][4][5] The 6-methoxy group, in particular, offers a strategic handle for enhancing potency and modulating selectivity through key hydrogen-bonding interactions within the ATP-binding pocket.

Future work should focus on several key areas:

-

Broad Kinome Screening: A comprehensive screening of the parent 6-methoxy-1H-indazole against the human kinome is necessary to identify novel, potent targets and to fully characterize its selectivity profile.

-

Structure-Based Design: Co-crystal structures of 6-methoxy-1H-indazole derivatives bound to their target kinases would provide invaluable insights, enabling the rational design of second-generation inhibitors with improved potency and optimized pharmacokinetic properties.

-

Exploration of Diverse Substitutions: While the 6-methoxy group is beneficial, further exploration of substitutions at other positions (e.g., N1, C3, C5) is warranted to fine-tune the biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.

By leveraging the established principles of kinase inhibitor design and the specific advantages conferred by the 6-methoxy-1H-indazole scaffold, researchers can continue to develop new and effective therapeutics for a range of diseases driven by aberrant kinase signaling.

References

- Synthesis of 1H-Indazoles via Silver(I)

-

Assay Development for Protein Kinase Enzymes. NCBI. (URL: [Link])

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (URL: [Link])

-

In vitro kinase assay. Protocols.io. (URL: [Link])

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. (URL: [Link])

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. (URL: [Link])

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. (URL: [Link])

-

IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. (URL: [Link])

-

Identification of Potent Reverse Indazole Inhibitors for HPK1. PMC - NIH. (URL: [Link])

-

Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. PubMed. (URL: [Link])

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. (URL: [Link])

-

ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (URL: [Link])

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])

-

Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PMC - NIH. (URL: [Link])

-

A comprehensive review on the indazole based derivatives as targeted anticancer agents. (URL: [Link])

-

Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the... ResearchGate. (URL: [Link])

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. (URL: [Link])

-

Indazole synthesis. Organic Chemistry Portal. (URL: [Link])

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. (URL: [Link])

- US6998489B2 - Methods of making indazoles.

-

1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. (URL: [Link])

-

Indazole – Knowledge and References. Taylor & Francis. (URL: [Link])

-

The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (URL: [Link])

-

Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. (URL: [Link])

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic potential of 6-Methoxy-1H-indazole

An In-depth Technical Guide to the Therapeutic Potential of 6-Methoxy-1H-indazole

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary